1H-benzimidazol-2-yl carbamimidothioate
Description
Overview of Benzimidazole (B57391) Heterocycles in Medicinal Chemistry and Research
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is recognized as a "privileged structure" in medicinal chemistry. frontiersin.orgnih.gov This designation is due to its recurrence in a multitude of biologically active compounds and its ability to interact with various biological targets. nih.govresearchgate.net The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to readily interact with the biopolymers of living systems, a characteristic that underpins its broad spectrum of pharmacological activities. researchgate.netijsrst.com
Benzimidazole derivatives have been extensively studied and are central components in numerous FDA-approved drugs. nih.gov The versatility of the benzimidazole ring allows for substitutions at various positions, enabling chemists to modulate the compound's physicochemical properties and biological activity. ijsrst.comnih.gov This structural adaptability has led to the development of benzimidazole-based compounds with a wide array of therapeutic applications, including:
Antimicrobial and Antifungal: These compounds are effective against a wide variety of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. frontiersin.orgnih.gov
Anticancer: Certain derivatives exhibit potent cytotoxic effects against various cancer cell lines by interfering with critical cellular processes. impactfactor.orgarabjchem.org
Antiviral: The scaffold is present in drugs developed to combat viral infections. nih.govarabjchem.org
Anti-inflammatory and Analgesic: Benzimidazole-based agents can inhibit enzymes like cyclooxygenases (COXs), which are involved in the inflammatory response. frontiersin.org
Antiulcer: Many proton pump inhibitors used to treat acid-related stomach conditions are based on the benzimidazole structure. frontiersin.orgresearchgate.net
Antihypertensive and Anthelmintic: The scaffold is also found in drugs used to treat high blood pressure and parasitic worm infections. nih.govresearchgate.net
The continued interest in this heterocycle stems from its proven success in drug discovery and its potential for further development of novel therapeutic agents. nih.govresearchgate.net
The Carbamimidothioate Moiety in Chemical Biology and Drug Discovery Research
The carbamimidothioate moiety, also known as an isothiourea derivative, is a functional group that has garnered significant attention in chemical biology and drug design. It is characterized by a sulfur atom bonded to a carbamimidoyl group. This structural feature imparts specific chemical properties that are valuable for molecular recognition and biological activity.
In drug discovery research, the carbamimidothioate moiety has been incorporated into various molecular frameworks to explore its potential as an inhibitor of different enzymes. For example, derivatives containing this group have been investigated as carbonic anhydrase inhibitors. nih.gov The flexibility of the thiourea-based structure allows it to be readily modified, making it a valuable building block for creating libraries of compounds for biological screening. mdpi.com The exploration of this moiety is part of a broader effort to identify novel structural motifs that can lead to the development of new therapeutic agents. nih.gov
Rationale for Researching 1H-Benzimidazol-2-yl Carbamimidothioate and its Derivatives
The rationale for investigating the specific compound This compound and its derivatives is rooted in the chemical principle of molecular hybridization. This drug design strategy involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, improved activity, or a novel mechanism of action compared to the individual components. researchgate.net
In this case, the hybrid molecule combines the well-established, biologically versatile benzimidazole scaffold (Section 1.1) with the pharmacologically significant carbamimidothioate moiety (Section 1.2). The primary motivations for this combination include:
Synergistic Activity: Researchers hypothesize that the combined molecule may exhibit synergistic or additive effects, leading to greater potency. For instance, the benzimidazole core could provide a primary binding interaction with a target, while the carbamimidothioate tail engages in secondary interactions to strengthen the binding affinity.
Novel Biological Profile: The fusion of these two moieties may result in a compound that interacts with new biological targets or displays a different spectrum of activity not observed with either fragment alone.
Overcoming Resistance: In antimicrobial research, combining scaffolds is a strategy to develop agents that can overcome existing drug resistance mechanisms. researchgate.net
Structure-Activity Relationship (SAR) Exploration: Synthesizing derivatives of This compound allows for a systematic exploration of how structural modifications affect biological activity, providing valuable insights for designing more potent and selective compounds. researchgate.net
The synthesis of such hybrid molecules is a deliberate effort to leverage the known therapeutic attributes of each component to create a novel chemical entity with superior medicinal properties. researchgate.netnih.gov
Scope and Objectives of Academic Investigations
Academic investigations into This compound and its related derivatives are typically multifaceted, with a clear set of objectives aimed at elucidating their chemical and biological properties. The scope of this research generally encompasses synthesis, characterization, biological evaluation, and computational analysis.
The primary objectives of these academic studies include:
Chemical Synthesis and Characterization: To develop efficient and versatile synthetic routes for the parent compound and a library of its derivatives. semanticscholar.org This involves modifying various positions on both the benzimidazole ring and the carbamimidothioate side chain. The novel compounds are then rigorously characterized using modern analytical techniques.
Biological Screening and Activity Profiling: To evaluate the synthesized compounds against a diverse panel of biological targets. This often includes screening for antimicrobial (antibacterial, antifungal), anticancer, antiviral, and enzyme inhibitory activities to identify potential therapeutic applications. arabjchem.orgresearchgate.net
Establishment of Structure-Activity Relationships (SAR): A crucial objective is to correlate the specific structural features of the synthesized derivatives with their observed biological activity. nih.govnih.gov This involves analyzing how changes in substituents, stereochemistry, and other molecular properties influence potency and selectivity. The SAR data is vital for the rational design of next-generation compounds.
Mechanistic and Computational Studies: To understand the molecular mechanism of action of the most promising compounds. This can involve biochemical assays to identify the specific cellular target and computational studies, such as molecular docking, to model the interaction between the compound and its target protein at the atomic level. nih.gov
The overarching goal of this research is to discover novel lead compounds that can serve as starting points for further drug development and to contribute to the fundamental understanding of how chemical structure dictates biological function. researchgate.net
Research Findings on Benzimidazole Derivatives
Academic research has produced a wealth of data on the biological activities of various benzimidazole derivatives. The tables below present synthesized findings from different studies, illustrating the compound structures and their corresponding biological activities.
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives This table is representative of findings in the field and includes various 2-substituted benzimidazoles to illustrate structure-activity relationships.
| Compound | Substituent at 2-position | Bacterial Strain | Activity (MIC in µg/mL) | Reference Finding |
|---|---|---|---|---|
| BZ-1 | -CH2-S-(1,3,4-oxadiazol-2-yl) | S. aureus | 12.5 | Demonstrates good activity against Gram-positive bacteria. researchgate.net |
| BZ-2 | -CH2-S-(5-methyl-1,3,4-oxadiazol-2-yl) | E. coli | 25 | Shows moderate activity against Gram-negative bacteria. researchgate.net |
| BZ-3 | -NH-thiazole-carboxamide | - | Inhibitor of CK1δ/ε kinase | Identified as a potent kinase inhibitor. nih.gov |
| BZ-4 | -Hydrazone containing methoxyphenyl moiety | - | Antiparasitic and antioxidant | Exhibits dual biological functions. nih.gov |
Table 2: Anticancer Activity of Selected Benzimidazole Derivatives This table showcases the cytotoxic potential of different benzimidazole structures against human cancer cell lines.
| Compound | Structural Feature | Cancer Cell Line | Activity (IC50 in µM) | Reference Finding |
|---|---|---|---|---|
| BZA-1 | 2-alkoxy-pyridinecarbonitrile derivative | - | Vasodilation (IC50 = 0.145) | Shows prominent vasodilation properties. semanticscholar.org |
| BZA-2 | Bis-benzimidazole | MCF-7 (Breast) | - | Interferes with DNA topoisomerase I. arabjchem.org |
| BZA-3 | Benzimidazole-1,3,4-oxadiazole hybrid | PANC-1 (Pancreatic) | - | Investigated as a potential VEGFR2 inhibitor. researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
306753-22-0 |
|---|---|
Molecular Formula |
C8H8N4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl carbamimidothioate |
InChI |
InChI=1S/C8H8N4S/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H3,9,10)(H,11,12) |
InChI Key |
RCHWYDXURDHCJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC(=N)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Synthesis Strategies
Classical Synthetic Routes to the 1H-Benzimidazol-2-yl Carbamimidothioate Core
The traditional pathways to the benzimidazole (B57391) core are robust and have been utilized for decades. These methods typically involve high temperatures and strong acid catalysts to facilitate the crucial cyclization step. The subsequent introduction of the sulfur and carbamimidoyl moieties requires specific, targeted reactions.
The foundational step in forming the benzimidazole core is the condensation reaction of an ortho-disubstituted benzene (B151609) ring. The most common precursor is o-phenylenediamine, which reacts with a one-carbon electrophile. Classical methods, such as the Phillips-Ladenburg synthesis, involve the reaction of o-phenylenediamine with carboxylic acids or their derivatives (e.g., esters, anhydrides) under harsh conditions. organic-chemistry.org For instance, heating o-phenylenediamine with a suitable carboxylic acid in the presence of a strong dehydrating acid like polyphosphoric acid (PPA) or hydrochloric acid (HCl) effectively yields the 2-substituted benzimidazole ring. raco.catresearchgate.net
Another prevalent classical method is the Weidenhagen reaction, which utilizes aldehydes as the one-carbon source. organic-chemistry.org This reaction involves the condensation of o-phenylenediamine with an aldehyde, typically in the presence of an oxidizing agent, to form the benzimidazole ring. organic-chemistry.org
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Reference |
|---|---|---|---|
| o-Phenylenediamine | Carboxylic Acids | Polyphosphoric Acid (PPA), High Temperature | raco.cat |
| o-Phenylenediamine | Formic Acid | Conc. HCl, Reflux | researchgate.net |
| o-Phenylenediamine | Aldehydes | Oxidizing Agent (e.g., Copper(II) acetate) | organic-chemistry.org |
To construct the target molecule, this compound, a 2-mercaptobenzimidazole intermediate is required. This key intermediate is classically synthesized through the reaction of o-phenylenediamine with carbon disulfide (CS₂). researchgate.netorgsyn.org This reaction is typically performed in the presence of a base like potassium hydroxide in an ethanol-water mixture and heated under reflux. nih.govcardiff.ac.uk An alternative approach uses potassium ethyl xanthate instead of carbon disulfide. nih.gov The product, 2-mercaptobenzimidazole, exists in tautomeric equilibrium with its thione form, 1,3-dihydro-2H-benzimidazole-2-thione.
The final step is the carbamimidoylation (or guanylation) of the sulfur atom. This involves the reaction of the 2-mercaptobenzimidazole intermediate with a guanylating agent. A plausible and direct method is the reaction of the thiolate anion of 2-mercaptobenzimidazole with cyanamide (H₂NCN). Sulfur nucleophiles are known to add to the electrophilic carbon of cyanamides to form isothiourea derivatives. organic-chemistry.org In this procedure, 2-mercaptobenzimidazole would be deprotonated with a base to form the nucleophilic thiolate, which then attacks the nitrile carbon of cyanamide to yield the final this compound product, which is a type of isothiourea.
| Step | Reactants | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Thiolation | o-Phenylenediamine | Carbon Disulfide (CS₂), Potassium Hydroxide (KOH) | 2-Mercaptobenzimidazole | researchgate.netorgsyn.orgnih.gov |
| Carbamimidoylation | 2-Mercaptobenzimidazole | Cyanamide (H₂NCN), Base | This compound | organic-chemistry.orgbohrium.com |
Modern and Sustainable Synthetic Approaches
In alignment with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing the benzimidazole core. These modern approaches aim to reduce waste, avoid harsh reagents, and minimize energy consumption.
Green chemistry strategies for benzimidazole synthesis include the use of safer solvents, milder reaction conditions, and the elimination of catalysts where possible. These protocols not only reduce the environmental impact but also often lead to higher yields and simpler purification procedures.
Significant progress has been made in developing catalyst-free synthetic routes to benzimidazoles. One such method involves the reaction of o-phenylenediamines with various alkyl or aryl aldehydes in ethanol at room temperature. tandfonline.com This approach is notable for its simplicity, use of a green solvent, high atom economy, and the absence of any toxic catalysts or byproducts. tandfonline.com The reaction proceeds to near-quantitative yields under mild conditions, making it an energetically favorable and sustainable alternative to classical methods. tandfonline.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of 2-substituted benzimidazoles, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often increasing product yields. raco.catsciforum.net This technique typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. sciforum.netnih.gov The reactions can be performed with or without a catalyst and often under solvent-free conditions, further enhancing their green credentials. tandfonline.com For example, the reaction of o-phenylenediamine and an aldehyde in the presence of a catalytic amount of sodium hypophosphite under microwave irradiation at 300 W provides high yields in a short time. sciforum.netresearchgate.net The efficiency of microwave heating, combined with the potential for solvent-free conditions, makes this a highly attractive modern synthetic strategy.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes | raco.cat |
| Yield | Moderate to High | High to Excellent (often 10-50% increase) | raco.cat |
| Conditions | Often requires high-boiling solvents and strong acids | Can be solvent-free; milder catalysts | sciforum.nettandfonline.com |
Green Chemistry Protocols in Benzimidazole Synthesis
Solvent-Free Conditions
Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile organic compounds. For the synthesis of benzimidazole derivatives, solvent-free conditions often involve the thermal condensation of reactants or the use of grinding techniques. These methods can lead to shorter reaction times, simpler work-up procedures, and higher yields.
One common approach for synthesizing 2-substituted benzimidazoles under solvent-free conditions is the condensation of o-phenylenediamines with aldehydes. Various catalysts have been employed to facilitate this reaction, including p-toluenesulfonic acid, which allows for the synthesis of 1,2-disubstituted benzimidazoles through grinding. This method is noted for its high efficiency and mild reaction conditions. Another example is the use of AlOOH–SO₃ nanoparticles as a recyclable catalyst for the condensation of aldehydes and o-phenylenediamines, offering short reaction times and high product yields. Furthermore, the H₂O₂/TiO₂ P25 nanoparticle system has been utilized as an effective catalyst for the assembly of 2-substituted benzimidazoles from 1,2-phenylenediamines and aromatic aldehydes under solvent-free conditions.
While a direct solvent-free synthesis of this compound has not been extensively reported, the principles can be applied. A plausible solvent-free approach would involve the reaction of 2-aminobenzimidazole with an appropriate isothiocyanate under thermal conditions or with mechanical grinding, potentially with a solid acid or base catalyst to facilitate the reaction.
| Reactants | Catalyst/Conditions | Product | Key Advantages |
| o-phenylenediamines, Aldehydes | p-toluenesulfonic acid, Grinding | 1,2-disubstituted benzimidazoles | Short reaction time, high efficiency, mild conditions |
| o-phenylenediamines, Aldehydes | AlOOH–SO₃ nanoparticles | 2-aryl-1H-benzimidazoles | Recyclable catalyst, short reaction time, high yields |
| 1,2-phenylenediamines, Aromatic aldehydes | H₂O₂/TiO₂ P25 nanoparticles | 2-substituted benzimidazoles | Excellent yields |
Transition Metal-Catalyzed Strategies for Benzimidazole Derivatives
Transition metal catalysis offers powerful tools for the formation of C-N and C-S bonds, which are crucial in the synthesis of complex heterocyclic systems like substituted benzimidazoles. Catalysts based on copper, palladium, rhodium, nickel, and cobalt have been extensively used for the functionalization of the benzimidazole core. researchgate.net
For the synthesis of 2-aminobenzimidazole derivatives, which are precursors to this compound, copper-catalyzed methods are particularly relevant. For instance, Cu(II)-catalyzed selective N-arylation of 2-aminobenzimidazole derivatives has been achieved using various aryl boronic acids. nih.gov These reactions often employ bases like triethylamine (Et₃N) or tetramethylethylenediamine (TMEDA) in solvents such as dichloromethane (DCM), methanol (MeOH), or water. The choice of base can influence the selectivity of the reaction, with TMEDA, a bidentate ligand, often forming a more stable and reactive complex with copper. nih.gov
While direct transition-metal catalyzed synthesis of this compound is not well-documented, the synthesis of its precursors and related structures heavily relies on these methods. For example, the formation of the 2-aminobenzimidazole scaffold itself can be achieved through transition-metal-catalyzed cyclization reactions.
| Catalyst System | Reactants | Product | Reference |
| Cu(II) | 2-aminobenzimidazole derivatives, Aryl boronic acids | N-aryl-2-aminobenzimidazoles | nih.gov |
| Various (Cu, Pd, Rh, Ni, Co) | Benzimidazole core | Functionalized benzimidazoles | researchgate.net |
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. One-pot syntheses, a related concept, involve multiple sequential reaction steps in the same vessel without isolation of intermediates. These approaches are advantageous in terms of time, resource, and energy efficiency.
The synthesis of benzimidazole derivatives has been a fertile ground for the application of MCRs. For instance, fused tricyclic benzimidazole–thiazinone derivatives have been synthesized in a one-pot reaction between trans-substituted acrylic acids and 1H-benzo[d]imidazole-2-thiol using a coupling reagent. nih.gov Another example is the I₂/DMSO mediated three-component reaction of 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones to produce 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives. nih.gov
For the synthesis of 2-thioureidobenzimidazoles, a one-pot approach could involve the in situ formation of an isothiocyanate from a primary amine and carbon disulfide, followed by the addition of 2-aminobenzimidazole. This would circumvent the need to isolate the often volatile and reactive isothiocyanate intermediate.
| Reaction Type | Reactants | Product | Key Features |
| One-pot | trans-substituted acrylic acids, 1H-benzo[d]imidazole-2-thiol, TBTU | Fused benzimidazole–thiazinone derivatives | Single-step, use of coupling reagent |
| Three-component | 2-aminobenzothiazoles, Barbituric acids, Aryl acetylenes/ketones | 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives | Metal-free oxidation and cyclization |
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity and stereoselectivity are critical aspects of synthesis, particularly when dealing with multifunctional molecules like substituted benzimidazoles.
Regioselectivity: The benzimidazole ring system has multiple potential sites for reaction, including the two nitrogen atoms of the imidazole (B134444) ring and the exocyclic amino group in 2-aminobenzimidazole. The regioselectivity of reactions such as acylation and alkylation is often dependent on the reaction conditions. For instance, the N-acylation of 5-bromo-2-aminobenzimidazole shows complex regioselectivity. At room temperature and using triethylamine as a base, acylation with acyl chlorides occurs at the primary exocyclic amine. In contrast, reaction with di-tert-butyl dicarbonate leads to acylation at the tertiary endocyclic nitrogen atoms. bjut.edu.cn Theoretical calculations, such as the use of dual descriptors and molecular electrostatic potential, can help to rationalize and predict the regioselectivity of these reactions. bjut.edu.cn In the reaction of 2-aminobenzimidazoles with enaminonitriles and enaminones, the regioselectivity of the initial attack is medium-dependent. In acidic conditions, the endocyclic ring nitrogen is the more reactive site, whereas in neutral or basic media, the exocyclic amino group is more reactive. researchgate.netdntb.gov.ua
Stereoselectivity: When a chiral center is introduced into the benzimidazole derivative, controlling the stereochemistry becomes important. The synthesis of chiral benzimidazole-functionalized thioureas has been achieved starting from natural amino acids. nih.gov In these syntheses, chiral isothiocyanates derived from (S)- or (R)-amino acids are reacted with 2-aminobenzimidazole to yield enantiomerically pure thiourea (B124793) derivatives. The stereochemistry of the final product is dictated by the chirality of the starting amino acid. These chiral thioureas have found applications as organocatalysts in asymmetric synthesis. nih.gov
| Reaction | Substrate | Reagent/Conditions | Outcome |
| N-acylation | 5-bromo-2-aminobenzimidazole | Acyl chloride, Et₃N, RT | Acylation at exocyclic primary amine bjut.edu.cn |
| N-acylation | 5-bromo-2-aminobenzimidazole | (Boc)₂O, Et₃N, RT | Acylation at endocyclic tertiary amine bjut.edu.cn |
| Condensation | 2-aminobenzimidazole | Chiral isothiocyanates from amino acids | Enantiomerically pure chiral thioureas nih.gov |
Purification and Characterization Techniques for Research Materials
The purification and characterization of newly synthesized compounds are essential to confirm their identity and purity. For benzimidazole derivatives, including this compound, standard laboratory techniques are employed.
Purification:
Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
Column Chromatography: This technique is widely used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina). A suitable solvent system (eluent) is chosen to move the compounds through the column at different rates.
Thin Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful techniques for elucidating the structure of organic molecules. They provide information about the chemical environment of hydrogen and carbon atoms, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its molecular formula.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound, which is used to verify the empirical formula.
The synthesized benzimidazole-thiourea derivatives are typically characterized by a combination of these spectroscopic methods to confirm their structures. elsevierpure.comresearchgate.net
Structure Activity Relationship Sar Studies of 1h Benzimidazol 2 Yl Carbamimidothioate Analogues
Design Principles for Derivatives and Analogues
The design of derivatives of 1H-benzimidazol-2-yl carbamimidothioate is a process guided by established principles aimed at enhancing potency and selectivity. Key strategies involve introducing various substituents to the benzimidazole (B57391) nucleus, modifying the side chain, and employing advanced techniques like bioisosteric replacement and scaffold hopping to discover novel chemotypes. nih.govrsc.org
The benzimidazole ring offers several positions for substitution, primarily at the N-1, C-2, C-5, and C-6 positions, which significantly influence the molecule's pharmacological profile. nih.govnih.gov The electronic properties of substituents on the aromatic ring play a crucial role in modulating activity.
Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro (NO2) or halo (e.g., Cl, F) groups can impact the electronic density of the benzimidazole system. rsc.orgnih.gov For instance, studies on related benzimidazole derivatives have shown that the presence of EWGs can facilitate the compound's entry into cells by decreasing electron density, thereby enhancing antimicrobial potency. nih.gov Compounds with 4-nitrophenyl or 4-chlorophenyl groups at the C-2 position have demonstrated significant antibacterial activity. rsc.org The inclusion of fluorine substituents has been shown to increase the lipophilicity of benzimidazole derivatives, which can enhance their ability to cross biological membranes. researchgate.net
Electron-Donating Groups (EDGs): Conversely, EDGs like methyl (CH3) or methoxy (OCH3) groups can also modulate biological activity, though their effects can be context-dependent. nih.govnih.gov In some series, EDGs have been found to yield moderate activity, suggesting that a delicate electronic balance is often required for optimal interaction with the biological target. nih.gov
The position of the substituent is also critical. SAR studies indicate that substitutions at the C-5 and C-6 positions of the benzimidazole ring can be particularly important for influencing activity against various targets. nih.gov
Table 1: Effect of Benzene (B151609) Ring Substituents on Biological Activity of Benzimidazole Analogues
| Substituent Type | Example Group(s) | General Effect on Activity | Rationale / Observation |
|---|---|---|---|
| Electron-Withdrawing | -NO₂, -Cl, -F | Often increases potency | Decreases electronic density, potentially facilitating cell entry and enhancing lipophilicity. nih.govresearchgate.net |
| Electron-Donating | -CH₃, -OCH₃ | Variable, often moderate activity | Increases electron density; effect is highly dependent on the specific biological target. nih.gov |
The carbamimidothioate side chain is a key functional component, and its modification is a primary strategy for optimizing the parent compound's properties. This can involve altering the length, rigidity, and functional groups of the chain to improve target binding and pharmacokinetic profiles.
Research on related benzimidazole-thio derivatives shows that modifications at the sulfur atom are common. For example, S-alkylation with various moieties, such as those derived from aryl/hetaryl chloroacetamides, can produce derivatives with significant antimicrobial properties. mdpi.com In a series of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides, the core structure was built by reacting 2-mercaptobenzimidazole with a chloroacetyl chloride derivative, indicating the reactivity of the thiol group for side-chain extension. nih.gov The introduction of cyclic amidine moieties at the C-2 position of thienamycin, a related beta-lactam, highlights a strategy of incorporating rigid ring systems into the side chain to influence activity. nih.gov
Bioisosterism and scaffold hopping are advanced design strategies used to discover novel compounds with improved properties while retaining the desired biological activity. uniroma1.itdtic.mil
Bioisosteric Replacement: This involves substituting a functional group with another that possesses similar physical and chemical properties. For instance, a carboxylic acid group might be replaced by a tetrazole ring to improve metabolic stability and lipophilicity. nih.govdrughunter.com In the context of benzimidazole design, a thione group (C=S) has been bioisosterically replaced with an oxygen atom (C=O) to fine-tune ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters. uran.ua Heterocyclic rings like 1,2,4-oxadiazoles are also used as bioisosteres for amide groups to enhance pharmacokinetic profiles. drughunter.comnih.gov
Scaffold Hopping: This more drastic approach involves replacing the central core of the molecule (the benzimidazole scaffold) with a structurally different one, while maintaining the spatial arrangement of key interacting groups. uniroma1.itdundee.ac.uk The goal is to identify new chemotypes that may have superior properties, such as improved solubility or a better intellectual property position. dundee.ac.uk This computer-aided technique searches for compounds with different core structures but similar activity by preserving the essential pharmacophore features. uniroma1.it
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net These models are invaluable for understanding the physicochemical properties that drive activity and for designing new, more potent analogues. vjs.ac.vnnih.gov
QSAR models are developed using datasets of compounds where both the chemical structures and biological activities (e.g., IC50 values) are known. vjs.ac.vnresearchgate.net Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., steric, electronic, lipophilic properties), are calculated.
Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates these descriptors with activity. researchgate.netpnrjournal.com For benzimidazole derivatives, 2D-QSAR and 3D-QSAR models have been successfully developed. vjs.ac.vnrsc.org
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule. A 2D-QSAR model for 131 benzimidazole derivatives against a breast cancer cell line showed a strong correlation (R² = 0.904), indicating its robustness. vjs.ac.vnresearchgate.net
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. nih.govnih.gov These models provide contour maps that visualize regions where steric bulk, positive, or negative charges are favorable or unfavorable for activity, offering direct insights for structural modification. nih.govnih.gov
The statistical quality of a QSAR model is assessed through validation parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the F-test value. pnrjournal.comrsc.org
Table 2: Examples of QSAR Model Validation Parameters for Benzimidazole Derivatives
| Model Type | Target | R² (Correlation) | q² (Internal Validation) | pred_r² (External Validation) | Source |
|---|---|---|---|---|---|
| 2D-QSAR | Antifungal (C. albicans) | 0.8361 | 0.7457 | 0.6511 | pnrjournal.com |
| 2D-QSAR | Anticancer (MDA-MB-231) | 0.904 | - | - | vjs.ac.vnresearchgate.net |
| 3D-QSAR (CoMFA) | Antifungal (B. cinerea) | 0.850 | 0.578 | - | rsc.org |
| 3D-QSAR (CoMFA) | PARP-1 Inhibition | 0.913 | 0.743 | - | nih.gov |
A validated QSAR model serves as a powerful predictive tool. vjs.ac.vn It can be used to estimate the biological activity of newly designed compounds in silico, before they are synthesized. researchgate.net This allows chemists to prioritize the synthesis of candidates that are most likely to be active, saving significant time and resources. researchgate.net
For example, a QSAR study on benzimidazole derivatives as α-amylase inhibitors led to the design of fourteen new molecules. The model predicted that these designed compounds would have higher activity than the positive control, and subsequent screening of their drug-like properties identified three promising candidates. researchgate.net Similarly, a 3D-QSAR study on anti-mycobacterial benzimidazoles guided the design of 223 new derivatives, with the most potent designed compound showing better in silico results than the compounds used to build the model. nih.gov The predictive power of these models is often confirmed when the synthesized compounds show experimental activity that correlates well with the predicted values. vjs.ac.vnresearchgate.net
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling and ligand-based design are pivotal computational strategies in medicinal chemistry for the discovery and development of new therapeutic agents. These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. By analyzing the structural features of a series of active compounds, a pharmacophore model can be generated, which represents the essential steric and electronic features required for biological activity. This model then serves as a template for the design of novel, potentially more potent analogues.
In the context of this compound and its analogues, ligand-based design approaches are instrumental in elucidating the key molecular determinants of their biological effects. While specific and detailed pharmacophore models for this exact scaffold are not extensively documented in publicly available research, general principles derived from related benzimidazole derivatives can provide valuable insights.
A hypothetical pharmacophore model for this compound analogues can be constructed by identifying common structural motifs that are likely to interact with a biological target. The essential features of such a model would likely include:
A Hydrogen Bond Donor: The N-H group of the benzimidazole ring is a crucial hydrogen bond donor.
A Hydrogen Bond Acceptor: The nitrogen atoms within the imidazole (B134444) ring and the carbamimidothioate moiety can act as hydrogen bond acceptors.
An Aromatic Ring: The benzene ring of the benzimidazole core provides a hydrophobic surface for potential π-π stacking or hydrophobic interactions with the target protein.
The spatial arrangement of these features is critical for optimal interaction with a biological target. Ligand-based design studies would involve the synthesis and biological evaluation of a series of analogues where each of these pharmacophoric features is systematically modified to probe their importance.
For instance, substitution on the benzene ring of the benzimidazole core can be explored to enhance hydrophobic interactions or introduce additional hydrogen bonding opportunities. The nature and position of these substituents would significantly influence the biological activity.
Furthermore, modifications of the carbamimidothioate group at the 2-position are a key aspect of ligand-based design. Altering the length, flexibility, and electronic properties of this substituent can lead to the identification of analogues with improved potency and selectivity. Bioisosteric replacement of the carbamimidothioate group with other functional groups that mimic its size, shape, and electronic properties is a common strategy to optimize pharmacokinetic and pharmacodynamic properties.
The following table illustrates a hypothetical series of analogues designed based on these pharmacophoric considerations and the expected impact of the modifications on a given biological activity.
| Compound ID | R1-Substitution (Benzene Ring) | R2-Substitution (Carbamimidothioate) | Predicted Activity | Rationale for Modification |
| Parent | H | -S-C(=NH)NH2 | Baseline | Core scaffold |
| A1 | 5-Cl | -S-C(=NH)NH2 | Potentially Increased | Introduction of a hydrophobic and electron-withdrawing group to probe electronic effects. |
| A2 | 5-OCH3 | -S-C(=NH)NH2 | Potentially Altered | Introduction of an electron-donating and hydrogen bond accepting group. |
| B1 | H | -S-C(=NH)NHCH3 | Potentially Altered | N-methylation to investigate the role of the terminal amino group as a hydrogen bond donor. |
| B2 | H | -S-C(=O)NH2 | Potentially Decreased | Replacement of the imino group with a carbonyl to assess the importance of the basicity of the guanidino moiety. |
| C1 | 5-Cl | -S-C(=NH)NHCH3 | Potentially Optimized | Combination of favorable substitutions from A1 and B1 to explore synergistic effects. |
Molecular Mechanism of Action and Biochemical Interactions
Identification of Potential Biochemical Targets
Derivatives of the 1H-benzimidazole scaffold have been identified as modulators of numerous biochemical targets, playing crucial roles in various pathological conditions. The primary targets identified include enzymes and structural proteins.
Enzymes:
Protein Kinases: The benzimidazole (B57391) structure is a common scaffold for protein kinase inhibitors. nih.govrsc.orgresearchgate.net These derivatives target a wide array of kinases, including:
Tyrosine Kinases: such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.netnih.gov
Serine/Threonine Kinases: including Akt (Protein Kinase B), a central node in the PI3K/Akt signaling pathway. scirp.orgscirp.orgnih.gov Other targeted serine/threonine kinases include Casein Kinase 1 (CK1) isoforms δ and ε, Cyclin-Dependent Kinases (CDKs), and Aurora Kinases. nih.govnih.gov
Carbonic Anhydrases (CAs): Various human CA isoforms, including CA I, II, VA, IX, and XII, are significant targets. daneshyari.comnih.govresearchgate.netnih.gov Inhibition of tumor-associated isoforms like CA IX and XII is a key strategy in cancer therapy. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) have been identified as targets, with some derivatives showing selective inhibition of BuChE. researchgate.netresearchgate.net
Tyrosinase: This enzyme, crucial in melanin (B1238610) production and food browning, is inhibited by certain benzimidazole compounds. nih.gov
Structural Proteins:
Tubulin: A significant number of benzimidazole derivatives, including anthelmintics like albendazole, exert their effects by targeting the protein tubulin. researchgate.net They interfere with its polymerization, a critical process for microtubule formation and, consequently, for cell division and intracellular transport. nih.govresearchgate.netacs.org
Receptors:
Transient Receptor Potential Cation Channel 5 (TRPC5): Specific N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines have been developed as selective inhibitors of this ion channel, which is implicated in chronic kidney disease. nih.gov
In Vitro Enzyme Inhibition and Activation Studies
The inhibitory activity of 1H-benzimidazole derivatives has been extensively characterized through in vitro enzymatic assays. These studies provide crucial data on the potency, mechanism, and selectivity of these compounds against their identified targets.
Kinetic studies are fundamental to understanding how these derivatives interact with their target enzymes. mdpi.com
Protein Kinase Inhibition: Many benzimidazole-based kinase inhibitors are ATP-competitive. nih.govresearchgate.netscirp.org This means they bind to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins. For example, certain 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives were confirmed to be ATP-competitive inhibitors of CK1δ, with their inhibitory potency (IC50) increasing as the concentration of ATP was raised. nih.gov
Tyrosinase Inhibition: Kinetic analysis has revealed different inhibition mechanisms for various benzimidazole derivatives against tyrosinase. Albendazole was found to be a non-competitive inhibitor, suggesting it binds to a site other than the enzyme's active site. nih.gov In contrast, 2-(2-aminophenyl)-1H-benzimidazole acts as a competitive inhibitor, indicating it directly competes with the substrate for binding to the active site. nih.gov These studies confirm that the derivatives form stable complexes with the enzyme. nih.gov
Achieving selectivity for a specific enzyme isoform is a critical goal in drug development to minimize off-target effects. nih.gov The benzimidazole scaffold has proven amenable to modifications that enhance selectivity.
Kinase Selectivity: While some derivatives act as multi-target kinase inhibitors, others have been engineered for high selectivity. nih.govresearchgate.net For instance, in silico studies have been used to design novel benzimidazole derivatives with high selectivity for Akt1 kinase over the closely related PKA kinase. scirp.orgscirp.org Modifications such as adding bulkier groups to an amine substituent or a methyl group at the C6 position of the benzimidazole ring were found to be tolerated by the Akt1 active site but not by PKA, thereby conferring selectivity. scirp.org Similarly, specific derivatives have shown fivefold higher affinity for CK1δ over CK1ε. nih.gov
Carbonic Anhydrase Isoform Selectivity: Designing inhibitors with selectivity for specific CA isoforms is challenging due to the high similarity of their active sites. daneshyari.comnih.gov However, research has successfully developed benzimidazole-based benzenesulfonamides with significant selectivity for the mitochondrial isoform CA VA. daneshyari.comnih.gov
Cholinesterase Selectivity: Studies on N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives revealed that while most compounds moderately inhibited AChE, they showed remarkable and selective inhibitory activity against BuChE. researchgate.net
| Compound Class | Target Enzyme | Inhibition (IC50/Ki) | Selectivity Profile | Reference |
|---|---|---|---|---|
| 5-Methoxy-6-substituted-1H-benzimidazole (4w) | PI3K | IC50 = 1.55 µM | Superior to BKM120 (IC50 = 9.75 µM) against A549 cells | nih.gov |
| N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines (AC1903) | TRPC5 | Selective inhibitor | Selective for TRPC5 over TRPC4 | nih.gov |
| N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} amine derivatives | Butyrylcholinesterase (BuChE) | Potent inhibition | Selective for BuChE over AChE | researchgate.net |
| Albendazole | Tyrosinase | IC50 = 51 µM | Non-competitive inhibition mechanism | nih.gov |
| Benzimidazole-based benzenesulfonamides | Carbonic Anhydrase VA (CA VA) | Picomolar binding affinity | Significant selectivity for CA VA isoform | daneshyari.comnih.gov |
Cellular Pathways Modulated by 1H-Benzimidazol-2-yl Carbamimidothioate Derivatives
By inhibiting key enzymes, 1H-benzimidazole derivatives can profoundly impact cellular signaling pathways that regulate critical processes such as cell growth, proliferation, survival, and division.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and growth and is often hyperactivated in cancer. scirp.orgresearchgate.net Several studies have shown that benzimidazole derivatives can effectively inhibit this pathway. nih.govresearchgate.netfrontiersin.org For example, a novel 5-Methoxy-6-substituted-1H-benzimidazole derivative (compound 4w) was found to down-regulate the expression of phosphorylated PI3K and Akt in lung cancer cells. nih.gov This inhibition leads to the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net The oncogenic alterations in the PI3K/Akt pathway are found in about 40% of all human tumors, making it a compelling therapeutic target. scirp.org
p53 Pathway: Fenbendazole, a benzimidazole anthelmintic, has been shown to activate the p53 tumor suppressor pathway. iiarjournals.org It induces the translocation of p53 to the mitochondria, which in turn inhibits GLUT transporter expression, leading to reduced glucose uptake and starvation of cancer cells. iiarjournals.org
NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway is involved in inflammatory responses and cell survival. The mechanism of action for certain piperidinothiazole carboxylamido-benzimidazoles as NF-κB inhibitors was found to stem from a multiple kinase inhibition profile. nih.gov
One of the most well-established mechanisms of action for the benzimidazole class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. researchgate.netnih.govresearchgate.net
Molecular Interaction Analysis
Extensive literature searches did not yield specific molecular interaction analysis data, such as binding studies or competitive assays, for the chemical compound this compound. Research in this specific area appears to be limited or not publicly available.
While the broader class of benzimidazole derivatives has been studied for various biological activities, including interactions with enzymes and receptors, no detailed research findings or data tables concerning the direct molecular interactions of this compound could be located. Therefore, a quantitative analysis of its binding affinities, inhibition constants, or competitive behavior with specific molecular targets cannot be provided at this time.
Computational Chemistry and Molecular Modeling Investigations
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Further research and publication in this specific area would be required to provide the detailed, informative, and scientifically accurate content requested.
In Silico ADMET Prediction (focused on research tools and methodology, not results for the compound itself)
In the early stages of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial. springernature.com High attrition rates of drug candidates in later clinical trials are often attributed to unfavorable ADMET properties. nih.gov To mitigate this, computational, or in silico, methods are increasingly employed to predict these properties, offering a time- and cost-effective alternative to traditional in vivo and in vitro evaluations. nih.govresearchgate.net These computational tools and methodologies allow for the early screening of large libraries of chemical compounds to identify candidates with desirable pharmacokinetic and toxicological profiles. researchgate.net
A variety of in silico approaches are utilized for ADMET prediction, broadly categorized into two main groups: physicochemical property-based predictions and more complex modeling techniques.
Physicochemical Property-Based Predictions:
Fundamental physicochemical properties are significant determinants of a drug's pharmacokinetic behavior. Several empirical rules have been developed to rapidly assess the "drug-likeness" of a compound based on these properties. One of the most widely recognized is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
A molecular weight of less than 500 Daltons
An octanol-water partition coefficient (log P) not exceeding 5
Fewer than 5 hydrogen bond donors
Fewer than 10 hydrogen bond acceptors
While these rules provide a useful preliminary screen, they are not universally applicable and may exclude compounds that are viable drug candidates.
Modeling Techniques:
More sophisticated computational methods involve the development of predictive models based on existing experimental data. These can be broadly classified into two categories:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These are statistical models that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). By analyzing a dataset of compounds with known ADMET properties, these models can identify key molecular descriptors (e.g., topological, electronic, steric) that influence a particular endpoint. Once a statistically robust model is developed and validated, it can be used to predict the properties of new, untested compounds.
Pharmacophore and 3D-QSAR Modeling: These methods consider the three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. Pharmacophore models define the essential steric and electronic features that a molecule must possess to elicit a particular biological response. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by creating a 3D grid around a set of aligned molecules to quantify the steric and electrostatic fields, which are then correlated with biological activity.
Commonly Used Software and Web Servers:
Advanced Research Applications and Methodological Developments
Analytical Methodologies for Research and Characterization
The definitive identification and characterization of 1H-benzimidazol-2-yl carbamimidothioate rely on a combination of spectroscopic and chromatographic methods. These techniques provide a comprehensive understanding of the compound's molecular structure and purity profile.
Spectroscopic methods are fundamental for elucidating the molecular architecture of benzimidazole (B57391) derivatives. nih.gov Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each offer complementary information to confirm the identity and structure of these compounds. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for detailing the structural framework. In the ¹H NMR spectrum of a typical 2-substituted 1H-benzimidazole, the protons on the benzene (B151609) ring typically appear as complex multiplets in the aromatic region (approximately 7.2-7.6 ppm). rsc.orgresearchgate.net The N-H proton of the imidazole (B134444) ring is often observed as a broad singlet at a downfield chemical shift (around 12.8 ppm in DMSO-d6). rsc.org The protons associated with the carbamimidothioate moiety would have characteristic shifts depending on their chemical environment. A systematic NMR study is a significant tool for understanding the molecular dynamics and structural parameters of condensed benzimidazole compounds. researchgate.net
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is crucial for confirming the molecular formula. rsc.org
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by measuring the vibrations of chemical bonds. For a benzimidazole derivative like this compound, characteristic absorption bands would be expected for N-H stretching (around 3450 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C-H and C=C stretching. rsc.org
| Technique | Expected Observations | Reference Signals (from related benzimidazoles) |
|---|---|---|
| ¹H NMR | Signals for aromatic protons, imidazole N-H proton, and carbamimidothioate protons. | Aromatic protons: ~7.2-7.6 ppm; Imidazole N-H: ~12.8 ppm. rsc.org |
| ¹³C NMR | Signals for aromatic carbons, imidazole carbons (including the C2 carbon attached to the substituent), and the carbamimidothioate carbon. | Benzimidazole C2: ~151 ppm. rsc.org |
| IR | Absorption bands for N-H, C=N, and aromatic C=C bonds. | N-H stretch: ~3450 cm⁻¹; C=N stretch: ~1620 cm⁻¹. rsc.org |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. | HRMS provides exact mass for formula confirmation. rsc.org |
High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of synthesized compounds and for isolating them from reaction mixtures. Reverse-phase HPLC (RP-HPLC) is a commonly used method for analyzing and purifying benzimidazole derivatives. sielc.com This method typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid. sielc.com The conditions can be optimized to achieve efficient separation of the target compound from impurities, making it suitable for both analytical purity checks and preparative-scale purification. sielc.com
| Parameter | Condition |
|---|---|
| Column | Reverse-phase (e.g., Newcrom R1, C18). sielc.com |
| Mobile Phase | Acetonitrile and Water, often with an acid modifier (e.g., Formic Acid for MS compatibility). sielc.com |
| Detection | UV detector at a specific wavelength. |
| Application | Purity assessment, isolation of impurities, and preparative separation. sielc.com |
Application as Probes in Chemical Biology Research
The benzimidazole scaffold is a valuable structural motif in the development of chemical probes for studying biological systems. These probes can be used for applications such as fluorescent imaging and activity-based protein profiling. For instance, benzimidazole-based clickable probes have been developed for the efficient and specific labeling of cellular enzymes like protein arginine deiminases (PADs). nih.gov These probes can be used to identify the off-targets of parent compounds and in target engagement assays. nih.gov Similarly, other benzimidazole derivatives have been synthesized as fluorescent probes for detecting specific analytes like thiophenols, demonstrating good photostability and biocompatibility. nih.gov The structural features of this compound could potentially be modified to develop novel probes for investigating specific biological targets or processes.
Development of Lead Compounds and Optimization Strategies
The journey from an initial "hit" compound to a viable drug candidate is a complex process involving rigorous optimization of multiple properties. Benzimidazole derivatives are frequently identified in high-throughput screening campaigns and undergo extensive optimization.
High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries against a biological target to identify initial "hits". axcelead-us.com Once a benzimidazole-containing compound is identified as a hit, the hit-to-lead (H2L) process begins. uniroma1.it This stage involves:
Hit Confirmation : Re-testing the initial hit to ensure its activity is reproducible. uniroma1.it
Analog Synthesis : Synthesizing or purchasing related analogs to explore the preliminary structure-activity relationship (SAR). uniroma1.it
Potency Improvement : Modifying the hit structure to improve its binding affinity from the micromolar (10⁻⁶ M) range, typical for hits, towards the more potent nanomolar (10⁻⁹ M) range desired for lead compounds. uniroma1.it
This process has been successfully applied to various benzimidazole series, including the development of antagonists for the farnesoid X receptor (FXR) and trypanocidal agents for Chagas disease. researchgate.netnih.gov
Lead optimization is a critical phase that aims to refine a lead compound's properties to make it suitable for clinical development. This is not merely about maximizing potency but involves a multiparametric optimization approach where several characteristics are improved simultaneously. nih.gov For benzimidazole-based drug candidates, this often includes enhancing:
Potency and Selectivity : Improving activity against the intended target while minimizing activity against other targets to reduce potential side effects. uniroma1.itnih.gov
Pharmacokinetic Properties : Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. This includes improving metabolic stability and aqueous solubility. nih.govnih.gov
Physicochemical Properties : Modifying properties like lipophilicity to achieve a balance that favors both permeability and solubility. nih.gov
The optimization of a 2-aminobenzimidazole series for Chagas disease, for example, focused on improving potency, selectivity, and microsomal stability while managing lipophilicity. nih.gov Although challenges such as low solubility and cytotoxicity prevented progression, the study highlighted the importance of this multiparametric approach in modern drug discovery. nih.gov
| Parameter Category | Specific Properties to Optimize | Goal |
|---|---|---|
| Biological Activity | Potency (e.g., IC₅₀, EC₅₀), Selectivity | Maximize on-target effects, minimize off-target toxicity. uniroma1.it |
| ADME Properties | Metabolic Stability, Solubility, Permeability | Ensure the compound reaches its target in the body and has a suitable duration of action. nih.gov |
| Physicochemical Properties | Lipophilicity (LogP/LogD), Molecular Weight, pKa | Achieve a balance for optimal absorption and distribution. nih.gov |
Future Research Directions and Challenges
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of 1H-benzimidazol-2-yl carbamimidothioate and its derivatives is foundational to any therapeutic development. While general methods for the synthesis of 2-aminobenzimidazoles and their conversion to guanidine (B92328) or thiourea (B124793) analogs exist, dedicated research into novel, efficient, and selective synthetic routes for this specific compound is a key future direction. Current methodologies often involve multi-step processes that may suffer from low yields and the formation of side products, creating purification challenges.
Future synthetic explorations should focus on:
Catalyst Innovation: Investigating novel catalysts, including metal-based and organocatalysts, to enhance reaction rates and selectivity for the desired product.
Green Chemistry Approaches: Employing environmentally benign solvents and reagents to create more sustainable synthetic pathways.
Combinatorial Chemistry: Utilizing combinatorial approaches to generate libraries of this compound derivatives with diverse substitutions on the benzimidazole (B57391) ring, allowing for rapid screening and structure-activity relationship (SAR) studies.
| Synthetic Approach | Potential Advantages | Key Challenges |
| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Reaction compatibility of multiple steps, optimization of conditions |
| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions | Catalyst cost and stability, removal of catalyst from the final product |
| Green Chemistry | Reduced environmental impact, increased safety | Finding effective and benign solvent/reagent systems |
| Combinatorial Chemistry | Rapid generation of diverse derivatives for screening | Purification and characterization of large compound libraries |
Deepening the Understanding of Molecular Mechanisms and Off-Target Effects
A critical area for future research is the elucidation of the precise molecular mechanisms through which this compound exerts its biological effects. While related compounds like 2-guanidinobenzimidazoles have been shown to interact with DNA and various enzymes, the specific targets of the carbamimidothioate derivative are largely unknown.
Key research questions to address include:
Primary Target Identification: What are the primary cellular targets (e.g., enzymes, receptors, DNA) of this compound? Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.
Mechanism of Action: How does binding to its target translate into a cellular response? This involves studying downstream signaling pathways and cellular processes affected by the compound.
Off-Target Profiling: A comprehensive assessment of off-target interactions is crucial for predicting potential side effects. A study on 5-chloro-2-guanidinobenzimidazole (ClGBI), a related compound, revealed a lack of selectivity, as it inhibited multiple ion channels beyond its primary target. acs.org This highlights the importance of thorough off-target screening for this compound to ensure a favorable therapeutic window.
| Research Area | Techniques | Desired Outcome |
| Target Identification | Affinity chromatography, proteomics, genetic screens | Identification of specific protein or nucleic acid binding partners. |
| Mechanism of Action | Cell-based assays, signaling pathway analysis | Understanding of the biological consequences of target engagement. |
| Off-Target Profiling | Kinase panels, receptor binding assays, ion channel screens | A comprehensive map of unintended molecular interactions. acs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers significant potential for accelerating the development of this compound derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions that are not readily apparent to human researchers.
Future integration of AI and ML can contribute in several ways:
De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties, such as enhanced potency and reduced off-target activity.
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing.
SAR Analysis: AI can help in deciphering complex structure-activity relationships from high-throughput screening data, guiding the rational design of more effective analogs.
| AI/ML Application | Potential Impact |
| De Novo Design | Generation of novel and optimized lead compounds. |
| Predictive Modeling | Prioritization of synthetic efforts and reduction of experimental costs. |
| SAR Analysis | Deeper understanding of the structural requirements for biological activity. |
Investigating New Biological Targets and Pathways for Chemical Intervention
The benzimidazole scaffold is known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. ontosight.ai A key future direction is to systematically explore novel biological targets and pathways for this compound, moving beyond the traditionally associated activities of this scaffold. The unique electronic and structural features of the carbamimidothioate group may confer novel biological activities.
Potential new areas of investigation include:
Epigenetic Modulators: Investigating the potential of these compounds to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, which are important targets in cancer therapy.
Protein-Protein Interaction Inhibitors: Exploring the ability of the scaffold to disrupt key protein-protein interactions that are critical for disease progression.
Modulators of Ion Channels and Transporters: Building on the findings for related guanidinobenzimidazoles, a systematic investigation of the effects on various ion channels and transporters could reveal novel therapeutic applications in areas like neuroscience and cardiology. acs.org
Overcoming Research Challenges in Scaffold Development and Optimization
The development and optimization of the this compound scaffold are not without significant challenges. Addressing these hurdles will be critical for the successful translation of this compound class into clinical candidates.
Major challenges include:
Solubility and Bioavailability: Benzimidazole derivatives can often suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. Future work must focus on optimizing the physicochemical properties of the scaffold to improve its drug-like characteristics.
Metabolic Stability: The carbamimidothioate group may be susceptible to metabolic degradation. Studies on the metabolic fate of these compounds are necessary to design analogs with improved stability and pharmacokinetic profiles.
Selectivity: As with many kinase and ion channel inhibitors, achieving high selectivity for the desired target over other related proteins is a major challenge. acs.org A lack of selectivity can lead to off-target effects and toxicity.
Drug Resistance: For applications in infectious diseases and oncology, the potential for the development of drug resistance is a significant concern. Research into mechanisms of resistance and strategies to overcome them will be essential.
| Challenge | Potential Mitigation Strategies |
| Solubility and Bioavailability | Introduction of polar functional groups, formulation strategies. |
| Metabolic Stability | Modification of metabolically liable sites, prodrug approaches. |
| Selectivity | Structure-based drug design, iterative optimization based on off-target screening. acs.org |
| Drug Resistance | Combination therapies, development of compounds with novel mechanisms of action. |
Q & A
Q. Key Considerations :
- Optimize solvent polarity (e.g., methanol vs. ethanol) to improve intermediate solubility.
- Use elemental analysis (±0.4% deviation) to confirm purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A combination of spectroscopic methods is essential:
- IR Spectroscopy : Identifies functional groups (e.g., S–H at 2634 cm⁻¹, C=N in benzimidazole at 1519 cm⁻¹) .
- ¹H/¹³C-NMR : Assign aromatic protons (δ6.5–8.5 ppm) and carbons (δ115–151 ppm). A singlet at δ12.31 confirms S–H in intermediates .
- Mass Spectrometry (ESI-MS) : Detects molecular ions (e.g., m/z 161.19 for methyl carbamate derivatives) .
- X-ray Diffraction (XRD) : Resolves crystal packing (e.g., π–π stacking interactions at 3.61–3.67 Å) .
Data Cross-Validation :
Compare experimental IR/NMR data with NIST reference spectra to resolve ambiguities .
Advanced: How can crystallographic data resolve structural contradictions in benzimidazole derivatives?
Methodological Answer:
Crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical:
- Space Group Analysis : Assign symmetry (e.g., monoclinic P2₁/c for 2-(1H-benzimidazol-2-yl)phenol) .
- Hydrogen Bonding : Use graph set analysis (e.g., Etter’s rules) to map intermolecular interactions (e.g., N–H···O bonds) .
- Twinned Data Refinement : Apply twin laws in SHELXL to address overlapping reflections in low-symmetry crystals .
Case Study :
For 1-benzyl-1H-benzimidazol-2(3H)-one, SHELXL refinement resolved disorder in the benzyl group, confirmed via anisotropic displacement parameters .
Advanced: How do hydrogen bonding patterns influence the bioactivity of benzimidazole derivatives?
Methodological Answer:
Hydrogen bonding governs molecular recognition and supramolecular assembly:
- Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings in carbamimidothioates) to predict binding to biological targets .
- Thermal Stability : Correlate TGA/DTA data (e.g., decomposition at 250–300°C) with hydrogen bond strength .
- Metal Coordination : Design Cu(I) complexes using 3-(1H-benzimidazol-2-yl)propanoate ligands; XRD reveals κN3 binding modes .
Q. Experimental Design :
- Synthesize analogs with varied substituents (e.g., halogens, methyl groups) and compare XRD-derived hydrogen bond metrics .
Advanced: What computational strategies complement experimental data for structure-activity relationships (SAR)?
Methodological Answer:
Combine DFT calculations and molecular docking:
- DFT Optimization : Calculate bond lengths/angles (e.g., C–N in benzimidazole: 1.32–1.38 Å) and compare with XRD data .
- Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., tubulin for anticonvulsant activity) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reactivity predictions .
Validation :
Overlay computed and experimental IR spectra to verify conformational models .
Advanced: How can researchers address discrepancies in spectroscopic vs. crystallographic data?
Methodological Answer:
- Dynamic Effects : NMR may average signals (e.g., tautomerism), while XRD provides static snapshots. Use variable-temperature NMR to detect dynamic processes .
- Polymorphism : Screen crystallization conditions (e.g., solvent, temperature) to isolate multiple forms; compare XRD patterns .
- Synchrotron XRD : Resolve weak diffraction signals for low-quality crystals .
Case Study :
For 2-(1H-benzimidazol-2-yl)phenol, synchrotron data confirmed π–π interactions missed in lab-source XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
